molecular formula C8H13NO3 B1405044 Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate CAS No. 1429309-22-7

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Cat. No. B1405044
M. Wt: 171.19 g/mol
InChI Key: OWGCXAHHNMWHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate” is an organic compound with the molecular formula C8H13NO3 . It’s used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 171.19 g/mol .

Scientific Research Applications

Chemical Reaction Mechanisms

  • Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates have been investigated for their reactions with alcohols, resulting in the formation of certain acid derivatives. These studies contribute to understanding the reaction mechanisms of such compounds (Ivanov et al., 2018).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate and its structural analysis through X-ray crystallographic methods. This contributes to the field of organic synthesis and structural chemistry (Cirrincione et al., 1987).

Corrosion Inhibition

  • Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate has been studied for its corrosion inhibition properties on mild steel, which is significant for industrial applications like pickling processes. This highlights the practical applications of such compounds in material science and engineering (Dohare et al., 2017).

Medicinal Chemistry

  • Studies have been conducted on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as inhibitors of AP-1 and NF-κB mediated gene expression. This research is vital in the development of new medicinal compounds (Palanki et al., 2002).

Novel Synthesis Approaches

  • The synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate and its potential applications in fungicidal and plant growth regulation activities demonstrate the exploration of new synthetic routes in organic chemistry (Minga, 2005).

Safety And Hazards

“Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate” is used for research purposes only and is not intended for human or veterinary use . As with all chemicals, it should be handled with care to avoid any potential hazards.

properties

IUPAC Name

ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-11-8(10)6-4-12-5(2)7(6)9/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGCXAHHNMWHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(OC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
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Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 4
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Ethyl 4-amino-5-methyl-2,5-dihydrofuran-3-carboxylate

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